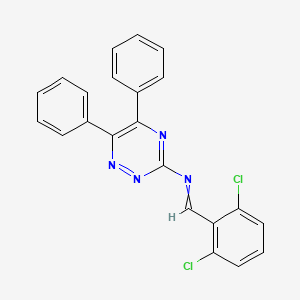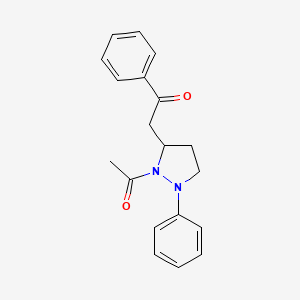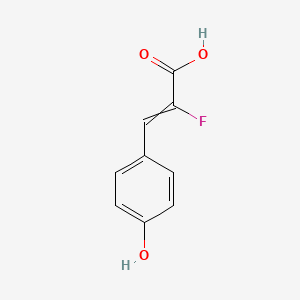
2-fluoro-3-(4-hydroxyphenyl)prop-2-enoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-3-(4-hydroxyphenyl)prop-2-enoic acid is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. These compounds are characterized by a phenyl group attached to a three-carbon chain. The presence of a fluorine atom and a hydroxy group in its structure makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-(4-hydroxyphenyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with fluorinated reagents under specific conditions to introduce the fluorine atom into the molecule. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-3-(4-hydroxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form a saturated carboxylic acid.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a saturated carboxylic acid.
Scientific Research Applications
2-fluoro-3-(4-hydroxyphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular pathways.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.
Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-fluoro-3-(4-hydroxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The presence of the fluorine atom and hydroxy group allows it to participate in hydrogen bonding and other interactions with enzymes or receptors. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-(4-hydroxyphenyl)prop-2-enoic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.
2-hydroxy-3-(4-hydroxyphenyl)prop-2-enoic acid:
3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid: The presence of a methoxy group introduces additional steric and electronic effects.
Uniqueness
The uniqueness of 2-fluoro-3-(4-hydroxyphenyl)prop-2-enoic acid lies in the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to similar compounds
Properties
CAS No. |
150780-80-6 |
|---|---|
Molecular Formula |
C9H7FO3 |
Molecular Weight |
182.15 g/mol |
IUPAC Name |
2-fluoro-3-(4-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7FO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-5,11H,(H,12,13) |
InChI Key |
SBIZDOWXYPNTOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=O)O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


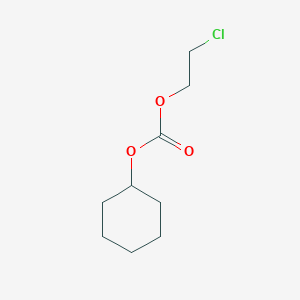
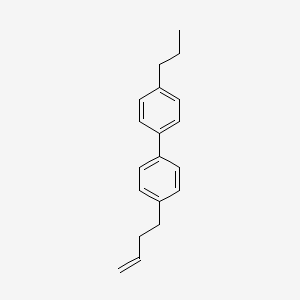
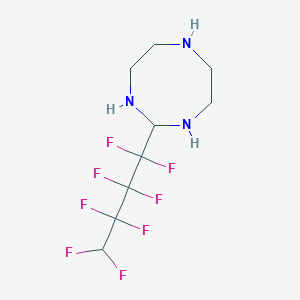
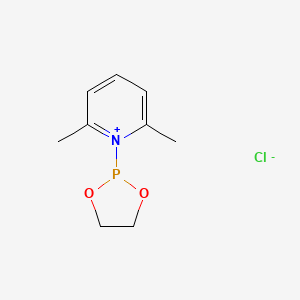
![(4-Amino-2-bromophenyl){4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}methanone](/img/structure/B12552424.png)
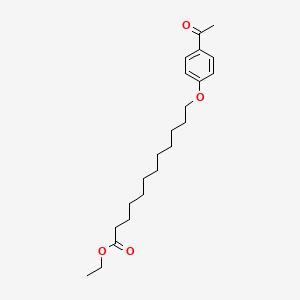
![Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone](/img/structure/B12552431.png)
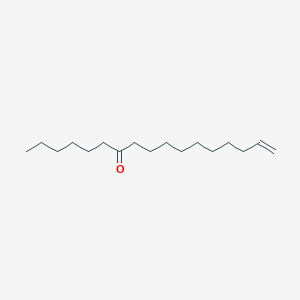
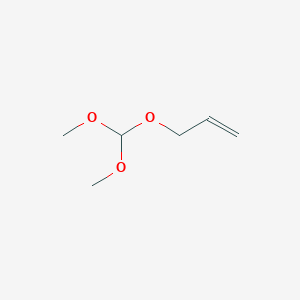
![1-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-4(1H)-thione](/img/structure/B12552448.png)
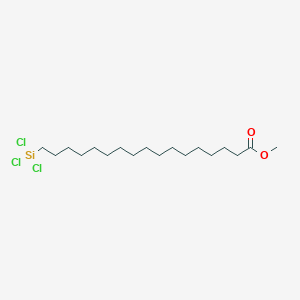
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)-](/img/structure/B12552451.png)
